

In-Depth Technical Guide to Tegaserod-D11 for Researchers

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Compound of Interest

Compound Name: Tegaserod-D11

Cat. No.: B12380652

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This guide provides a comprehensive overview of the commercial availability, technical specifications, and scientific applications of **Tegaserod-D11**, a deuterated analog of the serotonin 5-HT₄ receptor agonist, Tegaserod. Designed for researchers, scientists, and drug development professionals, this document details commercial suppliers, experimental protocols, and the relevant signaling pathways, incorporating structured data and visual diagrams to facilitate understanding and application.

Commercial Suppliers and Availability of Tegaserod-D11

Tegaserod-D11 is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The availability and product specifications can vary, and it is often synthesized upon request. Researchers are advised to contact the suppliers directly for the most current pricing and lead times.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity	Availability
MedchemExpress	1134188-56-9	C ₁₆ H ₁₂ D ₁₁ N ₅ O	312.45	>98%	Get quote
ChemicalBook	1134188-56-9	C ₁₆ H ₂₃ N ₅ O	301.39	Not Specified	Inquire
ChemBK	1134188-56-9	C ₁₆ H ₂₃ N ₅ O	301.39	Not Specified	Inquire
Clearsynth	145158-71-0 (Unlabelled)	C ₁₄ H ₁₂ D ₇ N ₅ O	280.38	Not Specified	Enquire

Note: The molecular formula and weight may differ slightly between suppliers based on the specific deuteration pattern. The CAS number 1134188-56-9 is specific to the D11 variant.

Scientific Background and Mechanism of Action

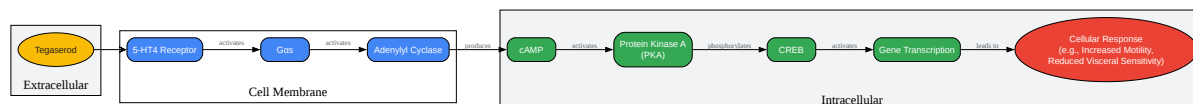
Tegaserod is a selective partial agonist for the serotonin 5-HT₄ receptor and also exhibits antagonist activity at the 5-HT_{2B} receptor.^{[1][2]} Its primary mechanism of action involves the stimulation of 5-HT₄ receptors in the gastrointestinal tract, which leads to the release of neurotransmitters that increase intestinal motility and secretion, and reduce visceral sensitivity.^{[3][4]}

More recent research has also elucidated its role in cellular signaling pathways beyond its effects on gut motility. Notably, Tegaserod has been shown to blunt the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.^[1] This has opened avenues for investigating its potential in other therapeutic areas, including oncology.

Tegaserod-D11, as a deuterated analog, is primarily utilized in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule. This modification does not significantly alter the biological activity but allows for its use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of the non-deuterated drug in biological samples.

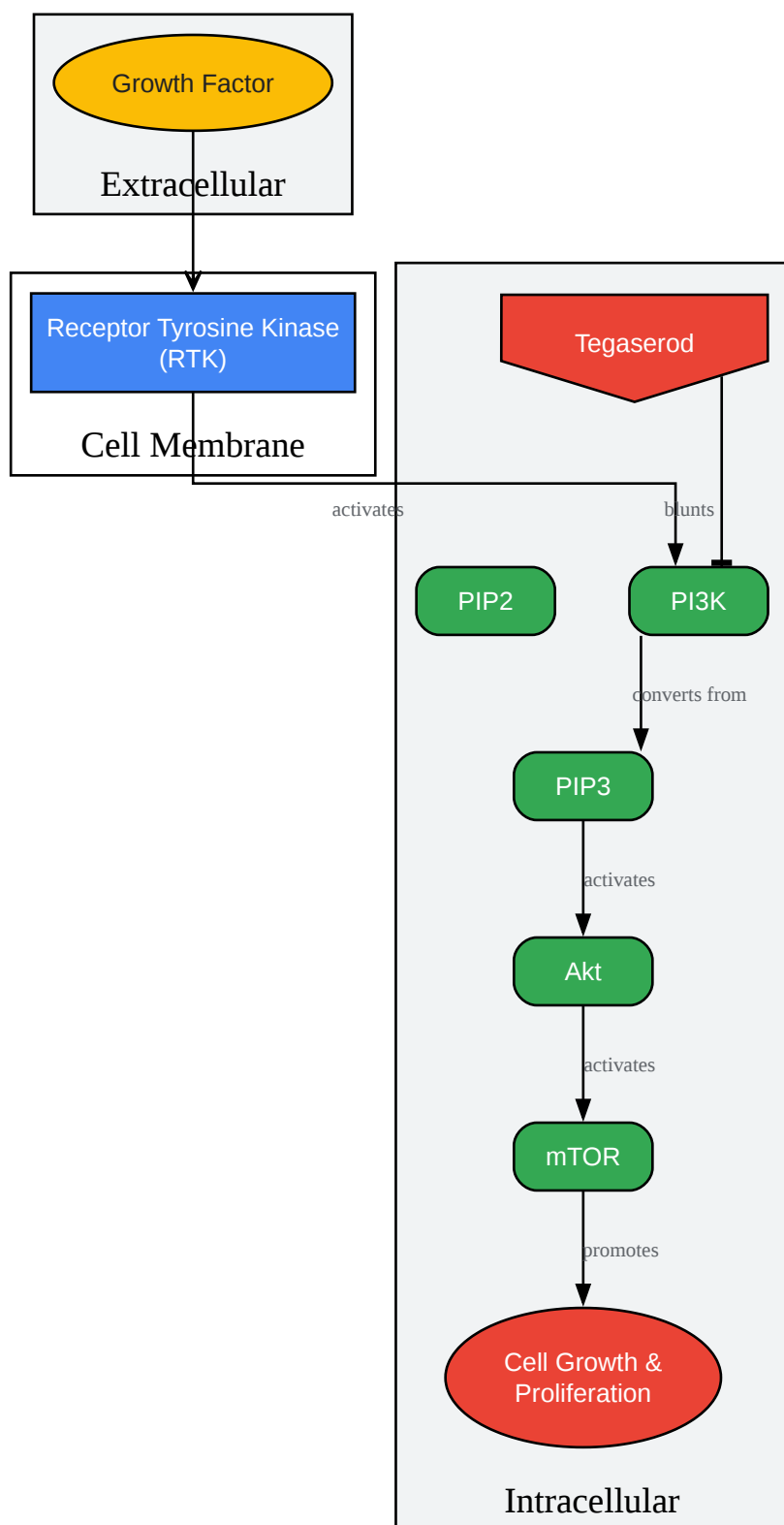
Signaling Pathways

Tegaserod's biological effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.



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Tegaserod activating the 5-HT4 receptor signaling pathway.



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Tegaserod's inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Protocols

The primary application of **Tegaserod-D11** is as an internal standard for the quantitative analysis of Tegaserod in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of small molecules in plasma.

Objective: To quantify the concentration of Tegaserod in human plasma using **Tegaserod-D11** as an internal standard.

Materials:

- Human plasma samples
- Tegaserod analytical standard
- **Tegaserod-D11** internal standard
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

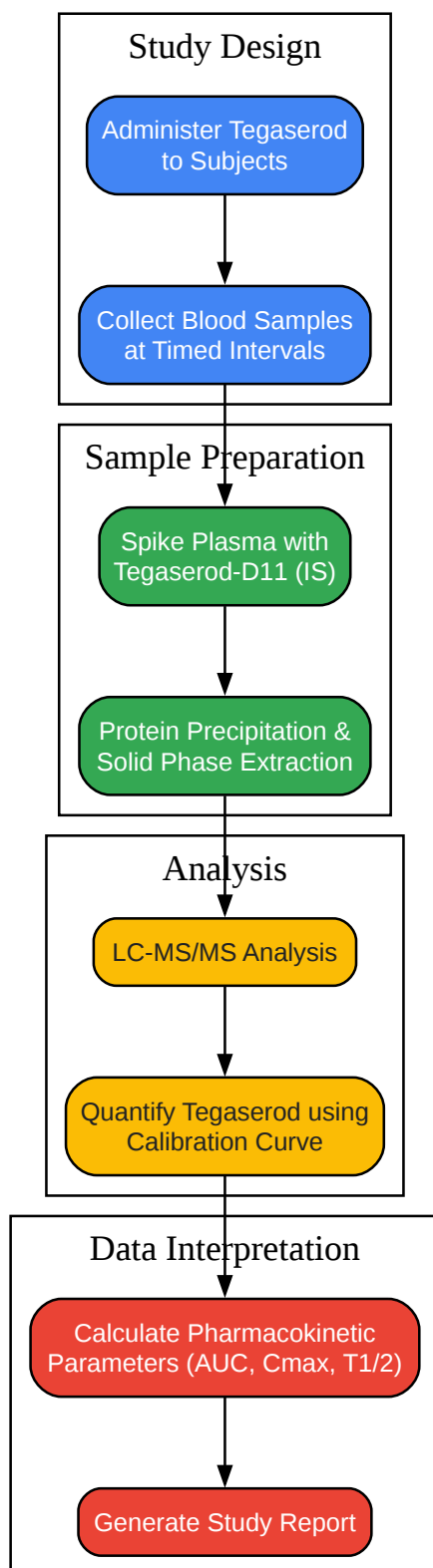
Procedure:

- Sample Preparation (Protein Precipitation and SPE): a. Thaw plasma samples on ice. b. To 100 μL of plasma, add 10 μL of **Tegaserod-D11** internal standard solution (concentration to be optimized based on expected analyte levels). c. Add 300 μL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute and centrifuge at 10,000 $\times g$ for 10 minutes at

4°C. e. Transfer the supernatant to a clean tube. f. Further purify the extract using a suitable Solid Phase Extraction (SPE) protocol to remove phospholipids and other interfering substances. Elute the analyte and internal standard. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase.

- LC-MS/MS Analysis: a. Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.b. Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Tegaserod: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).
 - **Tegaserod-D11**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).
 - Optimize cone voltage and collision energy for each transition to maximize signal intensity.
- Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of Tegaserod to **Tegaserod-D11** against the concentration of the Tegaserod standards. b. Use the regression equation from the calibration curve to calculate the concentration of Tegaserod in the unknown plasma samples.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using **Tegaserod-D11**.



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Workflow for a pharmacokinetic study utilizing **Tegaserod-D11**.

This technical guide provides a foundational understanding of **Tegaserod-D11** for research applications. For specific experimental details and safety information, researchers should always refer to the supplier's documentation and relevant scientific literature.

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References

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